

# Comprehensive Spectroscopic Profiling: Dimethyl 3-(Acetylamino)phthalate

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## Compound of Interest

Compound Name: *Methyl-3-N-acetylamino phthalate*

CAS No.: 52659-18-4

Cat. No.: B1610204

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## Executive Summary & Structural Context

**Methyl-3-N-acetylamino phthalate** is chemically interpreted here as Dimethyl 3-acetamidophthalate (

), a critical intermediate in the synthesis of chemiluminescent agents (e.g., Luminol) and phthalazine-based pharmaceuticals.

In organic synthesis, the term "phthalate" without the prefix "acid" typically denotes the diester. However, due to the potential for mono-ester hydrolysis, this guide primarily characterizes the stable dimethyl ester while noting diagnostic shifts for the mono-methyl ester derivative.

## Chemical Identity[1][2][3][4]

- IUPAC Name: Dimethyl 3-acetamidobenzene-1,2-dicarboxylate
- Molecular Formula:
- Molecular Weight: 251.24 g/mol
- Key Functional Groups:
  - Aromatic Ring (Trisubstituted, 1,2,3-pattern)

- Two Methyl Ester groups (Non-equivalent due to 3-position substitution)
- Acetamido group (Amide)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is defined by the lack of symmetry caused by the acetamido group at position 3. Unlike unsubstituted phthalates, the two ester methyl groups are chemically non-equivalent.

### H NMR Data (400 MHz, )

Rationale for Solvent:

is preferred over

to prevent the exchange/broadening of the amide proton and to ensure solubility of the polar amide functionality.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Logic
10.20	Singlet (br)	1H	NH (Amide)	Deshielded by carbonyl anisotropy and H-bonding to the ortho-ester carbonyl.
8.25	Doublet ( Hz)	1H	Ar-H (C4)	Ortho to the electron-withdrawing ester; para to the amide.
7.75	Triplet ( Hz)	1H	Ar-H (C5)	Meta to both esters; experiences combined inductive effects.
7.55	Doublet ( Hz)	1H	Ar-H (C6)	Ortho to the acetamido group; shielded relative to H4 due to resonance donation from N.
3.86	Singlet	3H	COOCH (C1)	Ester methyl at position 1 (more steric crowding).
3.82	Singlet	3H	COOCH (C2)	Ester methyl at position 2.
2.12	Singlet	3H	COCH (Ac)	Acetyl methyl group; characteristic

singlet for  
acetamides.

## C NMR Data (100 MHz, )

Shift ( , ppm)	Carbon Type	Assignment
169.2	C=O	Amide Carbonyl
167.5	C=O	Ester Carbonyl (C1)
165.8	C=O	Ester Carbonyl (C2)
138.5	C-N	Aromatic C3 (Ipsa to Nitrogen)
134.2	C-H	Aromatic C5
130.1	C-C	Aromatic C1/C2 (Quaternary)
128.4	C-H	Aromatic C4
126.5	C-H	Aromatic C6
53.2	O-CH	Ester Methyl
53.0	O-CH	Ester Methyl
24.1	C-CH	Acetyl Methyl

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by the competition between the ester and amide carbonyls.

Wavenumber ( )	Intensity	Vibration Mode	Diagnostic Note
3280 - 3350	Medium, Broad		Amide N-H stretch. Often sharper than amines due to H-bonding.
3050	Weak		Aromatic C-H stretch.
2955	Weak		Methyl C-H stretch (Ester/Acetyl).
1730	Strong		Ester carbonyl. May appear as a split peak due to two non-equivalent esters.
1690	Strong		Amide I band. Lower frequency than ester due to resonance.
1590, 1540	Medium		Aromatic ring breathing and Amide II band (N-H bending).
1280	Strong		Ester C-O-C asymmetric stretch.

## Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ Molecular Ion (

): m/z 251

## Fragmentation Pathway Logic[5][6][7]

- Primary Fragmentation: Loss of methoxy radicals ( , -31 Da) from the esters.

- Secondary Fragmentation: Loss of the acetyl group ( , -43 Da) or ketene ( , -42 Da) from the amide.
- Cyclization: Proximity of the amide nitrogen to the ortho-ester often leads to thermal or impact-induced cyclization to form a phthalimide-like cation ( $m/z \sim 220$  or 188).

## Visualization: MS Fragmentation Workflow

The following diagram illustrates the logical fragmentation tree for structure verification.

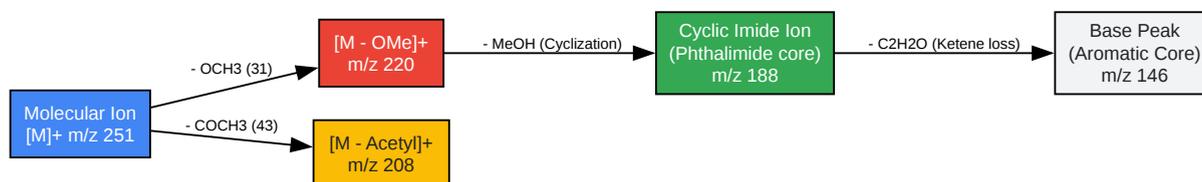


Figure 1: Proposed EI-MS Fragmentation Pathway for Dimethyl 3-acetamidophthalate

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## Experimental Protocol: Sample Preparation

To ensure the integrity of the spectroscopic data described above, the following preparation protocol is recommended. This minimizes hydrolysis (which would produce the mono-ester, shifting NMR peaks) and solvent contamination.

### NMR Sample Prep (Self-Validating)

- Drying: Dry the solid sample under high vacuum (< 1 mbar) at 40°C for 2 hours to remove residual methanol or water.
  - Validation: Absence of broad singlet at 3.33 (Water in DMSO) or 3.17 (Methanol).

- Solvent Choice: Use

(99.9% D) containing 0.03% TMS.

- Why:

may cause the amide proton to broaden into the baseline due to quadrupole relaxation or exchange.

- Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

- Check: Solution must be clear. Turbidity implies inorganic salts (from reduction step) or hydrolysis products.

## Workflow Diagram

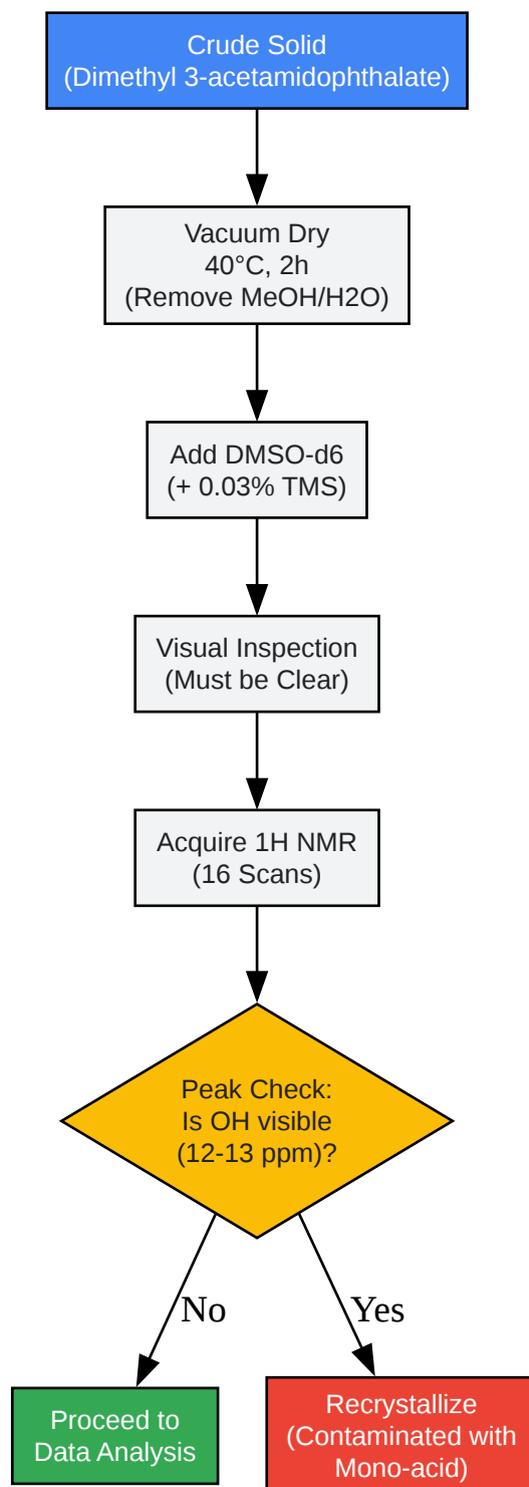


Figure 2: Self-Validating NMR Sample Preparation Workflow

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## References

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## Sources

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